N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide
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Overview
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydroquinoline core, a nicotinamide moiety, and functional groups such as methylsulfonyl and methylthio, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Methylsulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)benzamide
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)pyridine
Uniqueness
Compared to similar compounds, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methylsulfonyl and methylthio groups, along with the nicotinamide moiety, allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKUFKKBVIIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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